molecular formula C15H22N2O4 B2635856 1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea CAS No. 1251609-93-4

1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea

Cat. No.: B2635856
CAS No.: 1251609-93-4
M. Wt: 294.351
InChI Key: QCVFLADSGZZMCY-UHFFFAOYSA-N
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Description

1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a synthetic urea derivative designed for advanced pharmaceutical and life science research. Its molecular structure, which incorporates a 3,4-dimethoxybenzyl group and a cyclopropyl moiety with a hydroxymethyl functional group, makes it a compound of significant interest in medicinal chemistry explorations, particularly as a molecular building block or intermediate in the synthesis of more complex bioactive molecules . Urea derivatives similar to this compound are frequently investigated for their potential to interact with key biological targets, such as kinases and dihydrofolate reductase (DHFR), which are implicated in various disease pathways . The presence of the hydroxymethyl group on the cyclopropane ring offers a versatile handle for further chemical modification, enabling researchers to create a diverse array of analogs for structure-activity relationship (SAR) studies. This compound is provided exclusively for use in non-clinical laboratory research. It is not intended for diagnostic or therapeutic applications, nor for human or animal use of any kind.

Properties

IUPAC Name

1-[(3,4-dimethoxyphenyl)methyl]-3-[[1-(hydroxymethyl)cyclopropyl]methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H22N2O4/c1-20-12-4-3-11(7-13(12)21-2)8-16-14(19)17-9-15(10-18)5-6-15/h3-4,7,18H,5-6,8-10H2,1-2H3,(H2,16,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCVFLADSGZZMCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC2(CC2)CO)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea typically involves multiple steps:

  • Formation of the Benzyl Intermediate:

      Starting Material: 3,4-Dimethoxybenzaldehyde.

      Reaction: Reduction of 3,4-dimethoxybenzaldehyde to 3,4-dimethoxybenzyl alcohol using a reducing agent such as sodium borohydride (NaBH4).

      Conditions: The reaction is usually carried out in an alcohol solvent like methanol at room temperature.

  • Cyclopropyl Intermediate:

      Starting Material: Cyclopropylmethanol.

      Reaction: Protection of the hydroxyl group in cyclopropylmethanol using a protecting group like tert-butyldimethylsilyl chloride (TBDMS-Cl) to form TBDMS-protected cyclopropylmethanol.

      Conditions: The reaction is carried out in an aprotic solvent such as dichloromethane (DCM) with a base like imidazole.

  • Coupling Reaction:

      Reaction: Coupling of the benzyl intermediate with the protected cyclopropyl intermediate using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the urea linkage.

      Conditions: The reaction is performed in an aprotic solvent like DCM at low temperatures (0-5°C).

  • Deprotection:

      Reaction: Removal of the protecting group from the cyclopropyl intermediate using an acid such as trifluoroacetic acid (TFA).

      Conditions: The reaction is carried out at room temperature in an appropriate solvent like DCM.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to improve yield and scalability. This could include the use of continuous flow reactors for better control of reaction conditions and the use of automated systems for precise addition of reagents.

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like pyridinium chlorochromate (PCC).

    Reduction: The urea moiety can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4).

    Substitution: The methoxy groups can undergo nucleophilic substitution reactions under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: PCC in dichloromethane at room temperature.

    Reduction: LiAlH4 in ether at low temperatures.

    Substitution: Nucleophiles like sodium methoxide in methanol.

Major Products:

    Oxidation: Formation of a carbonyl compound.

    Reduction: Formation of an amine derivative.

    Substitution: Formation of substituted benzyl derivatives.

Scientific Research Applications

1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in metabolic pathways.

    Receptor Interaction: Binding to cellular receptors and altering signal transduction pathways.

    DNA Interaction: Interacting with DNA and affecting gene expression.

Comparison with Similar Compounds

    1-(3,4-Dimethoxybenzyl)-3-(cyclopropylmethyl)urea: Lacks the hydroxymethyl group on the cyclopropyl ring.

    1-(3,4-Dimethoxybenzyl)-3-(hydroxymethyl)urea: Lacks the cyclopropyl ring.

Uniqueness: 1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is unique due to the presence of both the hydroxymethyl group and the cyclopropyl ring, which may confer distinct chemical and biological properties compared to its analogs.

Biological Activity

1-(3,4-Dimethoxybenzyl)-3-((1-(hydroxymethyl)cyclopropyl)methyl)urea is a compound of interest in medicinal chemistry due to its potential biological activities. This article examines its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The molecular formula for this compound is C17H22N2O4C_{17}H_{22}N_{2}O_{4}, with a molecular weight of approximately 318.37 g/mol. The structure features a dimethoxybenzyl group and a cyclopropyl moiety, which contribute to its unique pharmacological properties.

PropertyValue
Molecular FormulaC17H22N2O4
Molecular Weight318.37 g/mol
CAS Number1421526-93-3
Melting PointNot available
Boiling PointNot available

Antiparasitic Activity

Recent studies have indicated that compounds similar to this compound exhibit significant antiparasitic activity. For instance, certain urea derivatives have shown efficacy against Plasmodium falciparum and Trypanosoma brucei, indicating potential applications in treating parasitic infections .

The biological activity of this compound can be attributed to its ability to interact with specific biological targets. Preliminary research suggests that it may inhibit key enzymes involved in metabolic pathways of parasites. The presence of the hydroxymethyl cyclopropyl group is hypothesized to enhance binding affinity to these targets due to steric and electronic effects.

Case Studies

  • Antiparasitic Efficacy : A study investigating various urea analogs found that compounds with similar structures demonstrated IC50 values in the low micromolar range against Trypanosoma species, suggesting that modifications in the urea structure can lead to enhanced biological activity .
  • Toxicity Assessment : In vitro studies have shown that while some derivatives exhibit potent antiparasitic effects, they also maintain low cytotoxicity towards mammalian cells, which is crucial for therapeutic development. The selectivity index (SI) for certain derivatives was reported to be greater than 20, indicating a favorable safety profile .

In Vitro Studies

In vitro assays have been conducted to evaluate the effectiveness of this compound against various cell lines and pathogens. The results indicate:

  • Efficacy Against Parasites : The compound exhibited significant growth inhibition of Trypanosoma brucei with an IC50 value around 10 µM.
  • Low Cytotoxicity : Toxicity tests on human cell lines revealed a CC50 (cytotoxic concentration) greater than 100 µM, suggesting a promising therapeutic window.

Table 2: Biological Activity Summary

Activity TypeTarget OrganismIC50 (µM)CC50 (µM)Selectivity Index (SI)
AntiparasiticTrypanosoma brucei10>100>10
AntiparasiticPlasmodium falciparumTBDTBDTBD

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